Cas no 636574-35-1 (Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate)

Methyl 2-(chloromethyl)-1H-benzimidazole-7-carboxylate is a versatile benzimidazole derivative with significant utility in pharmaceutical and organic synthesis. Its key structural features—a reactive chloromethyl group and an ester functionality—make it a valuable intermediate for constructing complex heterocyclic compounds. The chloromethyl group facilitates further functionalization through nucleophilic substitution, while the carboxylate ester offers flexibility for hydrolysis or transesterification. This compound is particularly useful in the development of bioactive molecules, including potential therapeutic agents. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its applicability in research and industrial settings. Proper handling is advised due to its reactivity.
Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate structure
636574-35-1 structure
Product name:Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate
CAS No:636574-35-1
MF:C10H9N2O2Cl
Molecular Weight:224.64366
MDL:MFCD17214274
CID:1655866
PubChem ID:53217050

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Benzimidazole-4-carboxylic acid, 2-(chloromethyl)-, methyl ester
    • methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate
    • Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
    • 636574-35-1
    • SCHEMBL6841804
    • MFCD17214274
    • CS-0159615
    • E79122
    • AS-83077
    • methyl 2-(chloromethyl)-1H-1,3-benzodiazole-7-carboxylate
    • Methyl2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
    • AKOS015850530
    • DTXSID90682157
    • EN300-7379551
    • XH0138
    • Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate
    • MDL: MFCD17214274
    • インチ: InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13)
    • InChIKey: FFXBOPGNCMMISO-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl

計算された属性

  • 精确分子量: 224.03500
  • 同位素质量: 224.0352552g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55Ų
  • XLogP3: 1.8

じっけんとくせい

  • PSA: 54.98000
  • LogP: 2.08830

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1257632-250mg
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
636574-35-1 98%
250mg
$120 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230255-250mg
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
636574-35-1 97%
250mg
¥669.00 2024-05-05
Chemenu
CM318693-1g
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
636574-35-1 95%+
1g
$1097 2023-02-17
TRC
M295638-25mg
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
636574-35-1
25mg
$155.00 2023-05-18
Enamine
EN300-7379551-10.0g
methyl 2-(chloromethyl)-1H-1,3-benzodiazole-7-carboxylate
636574-35-1 95.0%
10.0g
$1727.0 2025-03-11
Enamine
EN300-7379551-2.5g
methyl 2-(chloromethyl)-1H-1,3-benzodiazole-7-carboxylate
636574-35-1 95.0%
2.5g
$787.0 2025-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230255-1g
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
636574-35-1 97%
1g
¥2606.00 2024-05-05
Aaron
AR00ECDC-1g
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
636574-35-1 95%
1g
$578.00 2025-02-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4537-10g
methyl 2-(chloromethyl)-1H-1,3-benzodiazole-7-carboxylate
636574-35-1 95%
10g
¥9842.0 2024-04-18
eNovation Chemicals LLC
Y1257632-100mg
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
636574-35-1 98%
100mg
$80 2025-02-22

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate 合成方法

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate 関連文献

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylateに関する追加情報

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate (CAS No. 636574-35-1): A Comprehensive Overview

Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate, identified by its CAS number 636574-35-1, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, characterized by its benzodimidazole core structure, has garnered attention due to its versatile applications in drug development and synthetic chemistry. The presence of a chloromethyl group and a carboxylate moiety makes it a valuable intermediate in the synthesis of various bioactive molecules.

The benzodimidazole scaffold is known for its stability and reactivity, which makes it an ideal candidate for medicinal chemistry applications. Researchers have been exploring its potential in developing novel therapeutic agents, particularly those targeting inflammatory and infectious diseases. The chloromethyl group introduces a reactive site that can be utilized for further functionalization, enabling the creation of complex molecular architectures.

In recent years, the field of drug discovery has seen a surge in the use of heterocyclic compounds due to their diverse biological activities. Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate fits well within this trend, as it offers a unique combination of structural features that can be leveraged for therapeutic purposes. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors involved in pathogenic processes, making it a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that highlight the importance of precise control over reaction conditions. The introduction of the chloromethyl group requires careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results. These methods not only enhance the efficiency of the synthesis but also minimize unwanted side products.

One of the most intriguing aspects of Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate is its potential role in the development of antiviral and antibacterial agents. The benzodimidazole core has been shown to exhibit activity against a range of pathogens, including viruses and bacteria that have developed resistance to conventional drugs. This has prompted researchers to investigate its mechanism of action and explore new derivatives that could enhance its therapeutic potential.

The carboxylate group in the molecule also plays a crucial role in its biological activity. It can participate in various interactions with biological targets, including proteins and nucleic acids, which are essential for maintaining cellular homeostasis. By modulating these interactions, Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate could potentially be used to develop drugs that target specific disease pathways.

In conclusion, Methyl 2-(chloromethyl)-1H-benzodimidazole-7-carboxylate (CAS No. 636574-35-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the fight against human diseases.

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